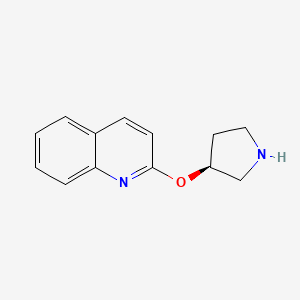
S 2-(Pyrrolidin-3-yloxy)-quinoline
説明
S 2-(Pyrrolidin-3-yloxy)-quinoline (S-PPQ) is a synthetic compound that has been developed as a potential treatment for malaria. Malaria is a life-threatening disease caused by the Plasmodium parasite, which is transmitted to humans through the bite of infected mosquitoes. The World Health Organization estimates that there were 229 million cases of malaria and 409,000 deaths due to malaria in 2019. The development of new and effective treatments for malaria is therefore a global health priority.
作用機序
The exact mechanism of action of S 2-(Pyrrolidin-3-yloxy)-quinoline is not fully understood. However, it is believed to act by inhibiting the heme detoxification pathway in the Plasmodium parasite. This pathway is essential for the parasite's survival, as it allows the parasite to detoxify heme, a toxic by-product of hemoglobin digestion.
Biochemical and Physiological Effects:
S 2-(Pyrrolidin-3-yloxy)-quinoline has been shown to have minimal toxicity in animal studies. It is rapidly absorbed and distributed throughout the body, with high concentrations found in the liver and spleen. S 2-(Pyrrolidin-3-yloxy)-quinoline has a relatively long half-life, which allows for once-daily dosing.
実験室実験の利点と制限
One advantage of S 2-(Pyrrolidin-3-yloxy)-quinoline is its high potency against the Plasmodium parasite, including drug-resistant strains. This makes it a promising candidate for the development of new anti-malarial drugs. However, S 2-(Pyrrolidin-3-yloxy)-quinoline has some limitations as well. It is a synthetic compound, which means that it may be more expensive to produce than natural compounds. Additionally, the exact mechanism of action of S 2-(Pyrrolidin-3-yloxy)-quinoline is not fully understood, which may make it more difficult to optimize its efficacy.
将来の方向性
There are several potential future directions for research on S 2-(Pyrrolidin-3-yloxy)-quinoline. One area of interest is the development of combination therapies that include S 2-(Pyrrolidin-3-yloxy)-quinoline. Combination therapies have been shown to be effective in reducing the development of drug resistance in the Plasmodium parasite. Another potential future direction is the optimization of the synthesis method for S 2-(Pyrrolidin-3-yloxy)-quinoline, which could help to reduce the cost of production. Finally, further research is needed to fully understand the mechanism of action of S 2-(Pyrrolidin-3-yloxy)-quinoline, which could lead to the development of more potent and effective anti-malarial drugs.
科学的研究の応用
S 2-(Pyrrolidin-3-yloxy)-quinoline has been extensively studied for its anti-malarial properties. In vitro studies have shown that S 2-(Pyrrolidin-3-yloxy)-quinoline is highly effective against several strains of the Plasmodium parasite, including drug-resistant strains. In vivo studies in mice have also demonstrated the efficacy of S 2-(Pyrrolidin-3-yloxy)-quinoline in reducing parasite burden and improving survival rates.
特性
IUPAC Name |
2-[(3S)-pyrrolidin-3-yl]oxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-4-12-10(3-1)5-6-13(15-12)16-11-7-8-14-9-11/h1-6,11,14H,7-9H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIJZVPGOJPQRR-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OC2=NC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




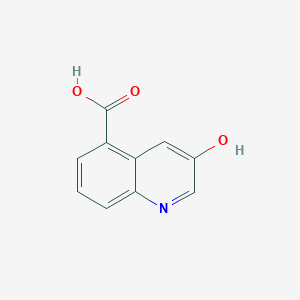
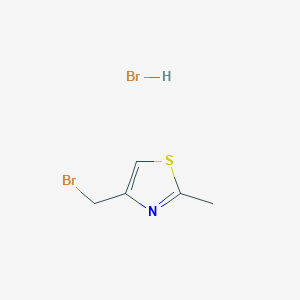
![tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate](/img/structure/B1446154.png)

![8-((2-Bromo-4,5-difluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1446156.png)
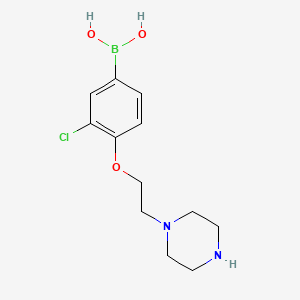


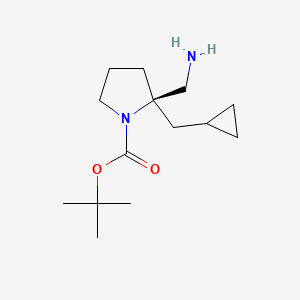
![tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate](/img/structure/B1446164.png)
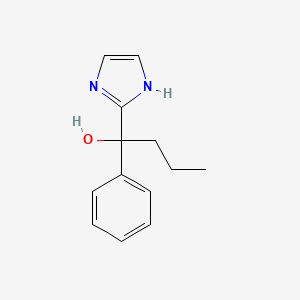

![3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole](/img/structure/B1446168.png)